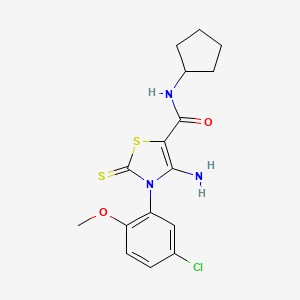

4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

This compound belongs to the dihydrothiazole carboxamide class, characterized by a 1,3-thiazole core fused with a dihydrothiazole ring. Key structural features include:

- Position 3: A 5-chloro-2-methoxyphenyl substituent, contributing steric bulk and electron-withdrawing effects.

- Position 2: A sulfanylidene (thione) group, which may influence tautomeric stability and hydrogen-bonding capabilities.

- Position 4: An amino group, offering hydrogen-bond donor properties.

While direct biological data for this compound are unavailable in the provided evidence, structurally related thiazole carboxamides are frequently explored in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S2/c1-22-12-7-6-9(17)8-11(12)20-14(18)13(24-16(20)23)15(21)19-10-4-2-3-5-10/h6-8,10H,2-5,18H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWOSKCXEOENIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NC3CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino, chloro, and methoxy groups. The final step involves the addition of the cyclopentyl and sulfanylidene groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides, while reduction can produce amines

Scientific Research Applications

4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Chlorine enhances lipophilicity and electron withdrawal, while methoxy groups may improve solubility via polarity . uses a methyl group at R3, reducing steric hindrance compared to aryl substituents .

Carboxamide Modifications: The cyclopentyl group in the target contrasts with ’s benzodioxolylmethyl (polar, oxygen-rich) and ’s 2,6-dichlorophenyl (highly lipophilic). Cyclopentyl balances lipophilicity and conformational flexibility.

Functional Group Variations :

- The 2-sulfanylidene group is conserved across most analogs, suggesting its role in stabilizing the thiazole ring or participating in redox interactions.

- Methylsulfanyl () and methyl () groups at position 4 may modulate electronic effects or metabolic stability .

Research Findings and Implications

Synthetic Pathways: Similar compounds (e.g., ) are synthesized via condensation of amino-thiazole precursors with acyl chlorides or aldehydes (e.g., ). The target likely follows analogous routes, with cyclopentylamine as the nucleophile.

Carboxamide derivatives with bulky substituents (e.g., benzodioxolylmethyl in ) are often explored in drug discovery for enhanced target selectivity.

Gaps and Future Directions: No direct data on the target’s solubility, stability, or bioactivity are available in the evidence. Experimental studies comparing its pharmacokinetic properties with analogs (e.g., ) are warranted.

Biological Activity

The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS Number: 946355-84-6) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 383.9 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₃O₂S₂ |

| Molecular Weight | 383.9 g/mol |

| CAS Number | 946355-84-6 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound under discussion has shown promising results against various bacterial strains:

- Antibacterial Activity : In vitro studies have demonstrated that derivatives containing the thiazole moiety possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to have minimum inhibitory concentrations (MIC) in the range of against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound's derivatives have also been tested for antifungal activity, showing effectiveness against strains such as Candida albicans and Aspergillus niger. Comparative studies suggest that some derivatives outperform standard antifungal agents like itraconazole .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. Some studies indicate that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific cellular pathways involved in tumor growth and metastasis. For example, compounds targeting the PI3K/Akt pathway have shown promise in preclinical trials .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives are also recognized for their anti-inflammatory effects:

- Cytokine Inhibition : Research has demonstrated that certain thiazole compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

- Animal Studies : In vivo studies using animal models have shown that these compounds can significantly reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

- Study on Antimicrobial Properties : A study published in Pharmaceutical Biology evaluated a series of thiazole derivatives and found that compounds with a chloro-substituent exhibited enhanced activity against E. coli and S. aureus, with MIC values lower than those of conventional antibiotics .

- Anticancer Evaluation : Another study focused on the anticancer activity of thiazoles against breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, supporting further investigation into these compounds for cancer therapy .

Q & A

Q. What are the critical steps in synthesizing 4-amino-3-(5-chloro-2-methoxyphenyl)-N-cyclopentyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide?

- Methodological Answer : The synthesis involves (1) cyclization of a thiosemicarbazide intermediate with POCl₃ under reflux (90°C, 3 hours), followed by (2) pH adjustment (8-9 with NH₃) to precipitate the product. Key steps include optimizing solvent systems (e.g., DMSO/water for recrystallization) and controlling reaction time/temperature to avoid side reactions. Catalysts like NaH or coupling agents (e.g., EDCI) may facilitate amide bond formation in later stages .

Q. How is the compound’s structure confirmed experimentally?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- NMR : Assigns protons (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm) and carbons (e.g., thiazole C=S at ~160 ppm).

- IR : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Purity is verified via HPLC (≥95%) and melting point consistency .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution and cyclization. Reflux in POCl₃ at 90°C is critical for thiadiazole/thiazole ring formation. Post-synthesis, recrystallization in DMSO/water (2:1) improves purity. Avoid protic solvents (e.g., ethanol) during amide coupling to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, catalyst load) .

Q. What structure-activity relationships (SAR) are hypothesized for its biological activity?

- Methodological Answer : Key SAR insights:

- Thiazole Core : The sulfanylidene group enhances binding to sulfur-containing enzymes (e.g., kinases).

- 5-Chloro-2-methoxyphenyl : Electron-withdrawing Cl and OCH₃ groups improve membrane permeability and target affinity.

- Cyclopentylcarboxamide : Bulky substituents may reduce metabolic degradation.

Comparative studies with analogs (e.g., thiadiazole vs. oxadiazole derivatives) validate these hypotheses .

Q. How does pH affect the compound’s stability in aqueous solutions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–12) reveal:

- Acidic Conditions (pH < 3) : Hydrolysis of the thiazole ring occurs, detected via HPLC degradation peaks.

- Neutral/Basic Conditions (pH 7–9) : Stable for ≥24 hours.

Use phosphate buffer (pH 7.4) for in vitro assays to maintain integrity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase assays) are addressed by:

- Standardized Assay Protocols : Fixed ATP concentrations (1 mM) and incubation times (60 min).

- Purity Controls : Ensure ≥95% purity via LC-MS to exclude impurity-driven effects.

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity .

Q. How can DOE (Design of Experiments) optimize its synthetic yield?

- Methodological Answer : A factorial design (e.g., 3³) evaluates variables:

- Factors : Temperature (70–110°C), solvent ratio (DMSO/H₂O 1:1–3:1), catalyst concentration (0.1–1.0 eq).

- Response : Yield (%) and purity (HPLC area%).

ANOVA identifies temperature as the most significant factor (p < 0.05), with optimal yield at 90°C and DMSO/H₂O 2:1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.